N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenylbutanamide
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Overview
Description
N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenylbutanamide: is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a phenyl group attached to the imidazo[1,2-a]pyridine core, which is further substituted with a butanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenylbutanamide typically involves the condensation of 2-aminopyridine derivatives with arylglyoxals and subsequent functionalization. One common method includes:
Condensation Reaction: 2-aminopyridine reacts with an arylglyoxal in the presence of a suitable catalyst to form the imidazo[1,2-a]pyridine core.
Functionalization: The resulting imidazo[1,2-a]pyridine is then functionalized with a phenylbutanamide group through amide bond formation.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazo[1,2-a]pyridine ring.
Reduction: Reduction reactions can occur at the carbonyl group of the butanamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can take place on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as an antimicrobial and antifungal agent.
- Explored for its anti-inflammatory and anticancer properties.
Industry:
- Utilized in the development of new materials with specific properties.
- Employed in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a sedative-hypnotic.
Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.
Uniqueness: N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenylbutanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike zolpidem and alpidem, which are primarily used for their effects on the central nervous system, this compound may have broader applications in antimicrobial and anticancer research.
Properties
Molecular Formula |
C24H23N3O |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenylbutanamide |
InChI |
InChI=1S/C24H23N3O/c1-3-20(18-10-6-4-7-11-18)24(28)26-23-22(19-12-8-5-9-13-19)25-21-16-17(2)14-15-27(21)23/h4-16,20H,3H2,1-2H3,(H,26,28) |
InChI Key |
LBCRAECGRNJKPR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(N=C3N2C=CC(=C3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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